Enantioselectivity: (5R) vs (5S) Potency
The (5R)-enantiomer, SB-649701 (1a, 96.5% ee), exhibits a pIC50 of 7.7 in the human CCR8 FLIPR assay, while the (5S)-enantiomer (1b, 95% ee) shows a pIC50 of only 5.5 [1]. The observed weak activity of the (5S)-enantiomer is likely attributable to the residual 2.5% of the (5R)-enantiomer present in the sample, indicating that the (5S)-form is essentially inactive [1].
| Evidence Dimension | Potency (pIC50) in human CCR8 FLIPR functional assay |
|---|---|
| Target Compound Data | pIC50 = 7.7 |
| Comparator Or Baseline | SB-649701 (1b, 5S-enantiomer): pIC50 = 5.5 |
| Quantified Difference | >100-fold difference in potency |
| Conditions | Human CCR8 FLIPR assay; chiral separation via HPLC to 96.5% ee (1a) and 95% ee (1b) |
Why This Matters
Procurement of the correct enantiomer is essential; the (5S)-enantiomer is a functionally inactive compound and cannot serve as a viable substitute for research or assay development.
- [1] Jin, J., Wang, Y., Wang, F., Kerns, J. K., Vinader, V. M., Hancock, A. P., ... & Connor, H. E. (2007). Oxazolidinones as novel human CCR8 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(6), 1722-1725. View Source
